molecular formula C16H26BrNO3 B13745046 ((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide CAS No. 1031-38-5

((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide

Cat. No.: B13745046
CAS No.: 1031-38-5
M. Wt: 360.29 g/mol
InChI Key: ZXAOAWDGSZABDD-UHFFFAOYSA-M
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Description

((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide is a complex organic compound with a unique structure that includes a dioxane ring, a phenyl group, and a trimethylammonium bromide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide typically involves multiple steps:

    Formation of the Dioxane Ring: The initial step involves the formation of the dioxane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde and a base.

    Quaternization: The final step involves the quaternization of the nitrogen atom with methyl bromide to form the trimethylammonium bromide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium chloride, sodium iodide, sodium hydroxide, aqueous or organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Corresponding halides or hydroxides.

Scientific Research Applications

((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism by which ((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The dioxane ring and phenyl group contribute to its binding affinity, while the trimethylammonium bromide moiety enhances its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • ((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium chloride
  • ((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium iodide
  • ((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium hydroxide

Uniqueness

((5-(Hydroxymethyl)-2-methyl-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromide ion, in particular, influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

1031-38-5

Molecular Formula

C16H26BrNO3

Molecular Weight

360.29 g/mol

IUPAC Name

[5-(hydroxymethyl)-2-methyl-2-phenyl-1,3-dioxan-5-yl]methyl-trimethylazanium;bromide

InChI

InChI=1S/C16H26NO3.BrH/c1-15(14-8-6-5-7-9-14)19-12-16(11-18,13-20-15)10-17(2,3)4;/h5-9,18H,10-13H2,1-4H3;1H/q+1;/p-1

InChI Key

ZXAOAWDGSZABDD-UHFFFAOYSA-M

Canonical SMILES

CC1(OCC(CO1)(C[N+](C)(C)C)CO)C2=CC=CC=C2.[Br-]

Origin of Product

United States

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